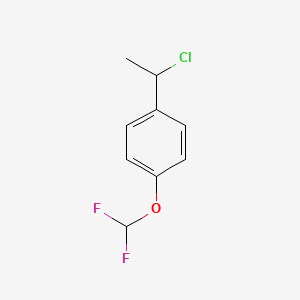![molecular formula C20H16ClN3O B2403097 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904633-23-3](/img/structure/B2403097.png)
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide is a synthetic organic compound characterized by the presence of a bipyridine moiety and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine in the presence of a palladium catalyst.
Synthesis of the Acrylamide Backbone: The acrylamide backbone is formed by reacting 4-chlorobenzaldehyde with malononitrile to yield 3-(4-chlorophenyl)acrylonitrile, which is then hydrolyzed to form the corresponding acrylamide.
Coupling Reaction: The final step involves coupling the bipyridine moiety with the acrylamide backbone using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry.
Catalysis: It can serve as a catalyst or a catalyst precursor in various organic transformations.
作用機序
The mechanism of action of (E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, forming complexes that can catalyze chemical reactions.
類似化合物との比較
Similar Compounds
- (E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
- (E)-N-([2,3’-bipyridin]-5-ylmethyl)-3-(4-chlorophenyl)acrylamide
Uniqueness
(E)-N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide is unique due to the specific positioning of the bipyridine moiety, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-3-15(4-7-18)5-8-20(25)24-13-16-9-11-23-19(12-16)17-2-1-10-22-14-17/h1-12,14H,13H2,(H,24,25)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAWPHJDTMFY-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
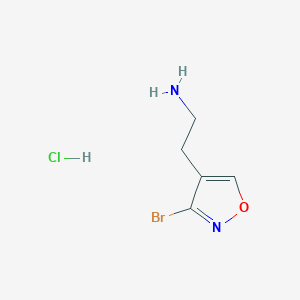
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
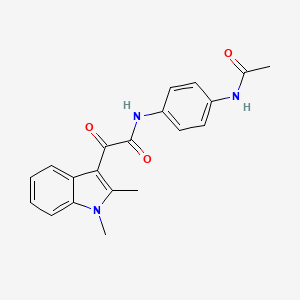
![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)
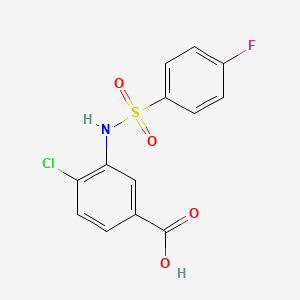
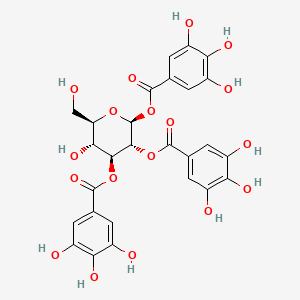
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
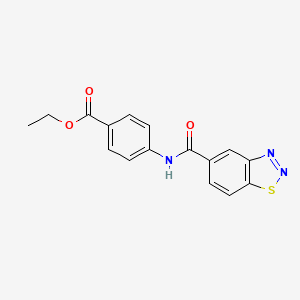
![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)
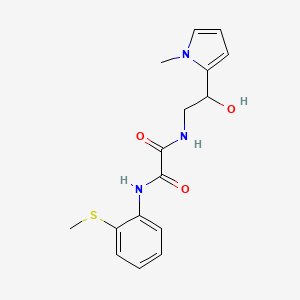
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
